molecular formula C13H19N B14058298 (R)-N-benzyl-1-cyclobutylethanamine

(R)-N-benzyl-1-cyclobutylethanamine

Cat. No.: B14058298
M. Wt: 189.30 g/mol
InChI Key: VSIGGXVZUYOVCJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-benzyl-1-cyclobutylethanamine is a chiral amine compound characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclobutyl group attached to the ethanamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-benzyl-1-cyclobutylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and cyclobutylcarboxylic acid.

    Formation of Intermediate: The cyclobutylcarboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    Amide Formation: The acid chloride is then reacted with benzylamine to form an amide intermediate.

    Reduction: The amide intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield ®-N-benzyl-1-cyclobutylethanamine.

Industrial Production Methods

In an industrial setting, the production of ®-N-benzyl-1-cyclobutylethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-N-benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted amines or ethers.

Scientific Research Applications

®-N-benzyl-1-cyclobutylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-N-benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-benzyl-1-cyclobutylethanamine: The enantiomer of the compound with similar structural features but different stereochemistry.

    N-benzyl-1-cyclopropylethanamine: A structurally similar compound with a cyclopropyl group instead of a cyclobutyl group.

    N-benzyl-1-cyclohexylethanamine: A compound with a cyclohexyl group, differing in ring size.

Uniqueness

®-N-benzyl-1-cyclobutylethanamine is unique due to its specific chiral configuration and the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1R)-N-benzyl-1-cyclobutylethanamine

InChI

InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3/t11-/m1/s1

InChI Key

VSIGGXVZUYOVCJ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1CCC1)NCC2=CC=CC=C2

Canonical SMILES

CC(C1CCC1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.